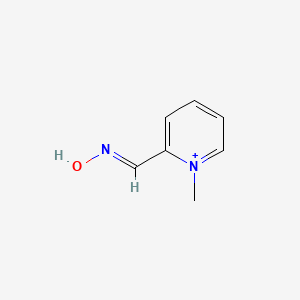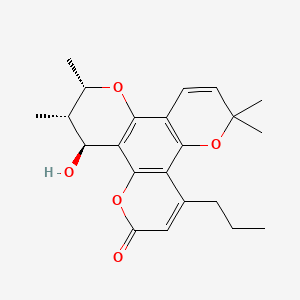
Calanolide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calanolide F is a member of coumarins. It has a role as a metabolite.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Potential
Calanolides, including Calanolide F, are primarily known for their significant anti-HIV properties, classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, derived from the genus Calophyllum, have shown potential in the development of new NNRTIs for anti-HIV therapy. Additionally, they exhibit anticancer, antimicrobial, and antiparasitic properties, making them a subject of interest in various therapeutic applications (Nahar et al., 2020).
Structure-Activity Relationships and Derivatives
Research on the structure-activity relationships of Calanolide compounds, including Calanolide F, demonstrates the importance of specific molecular modifications for their pharmacological activity. For instance, modifications to the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) of these compounds have been shown to influence their anti-HIV activity, with certain alterations either maintaining or decreasing their potency (Zembower et al., 1997).
Anti-HIV Specificity and Resistance Profile
Calanolides, including Calanolide F, are specific inhibitors of HIV-1 reverse transcriptase and have been shown to be effective against various HIV-1 strains, including drug-resistant variants. They possess a unique HIV-1 resistance profile, which is crucial for the development of effective anti-HIV drugs (Currens et al., 1996).
Potential in Combination Therapies
The efficacy of Calanolide compounds in combination with other anti-HIV agents suggests their potential use in combination therapies. These compounds, when used with other inhibitors of HIV replication, have shown synergistic interactions, highlighting their possible role in more comprehensive treatment strategies (Buckheit et al., 2000).
Scaffold-Hopping and Chemical Synthesis
Research on scaffold-hopping strategies with Calanolide compounds, including Calanolide F, aims to identify structurally diverse derivatives with enhanced pharmacological properties. This involves modifying the chemical structure, such as replacing ring D with nitrogen-containing heterocycles, to understand the structure-activity relationship better and potentially improve their therapeutic efficacy (Guo & Liu, 2013).
Propriétés
Numéro CAS |
179605-72-2 |
|---|---|
Nom du produit |
Calanolide F |
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(16S,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18+/m1/s1 |
Clé InChI |
NIDRYBLTWYFCFV-SOZUMNATSA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Autres numéros CAS |
179605-72-2 |
Synonymes |
calanolide A calanolide F costatolide NSC 661122 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



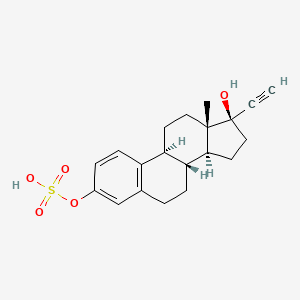
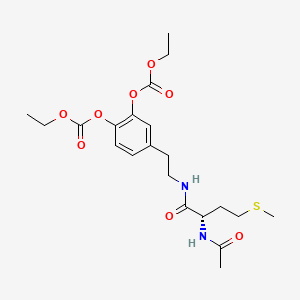
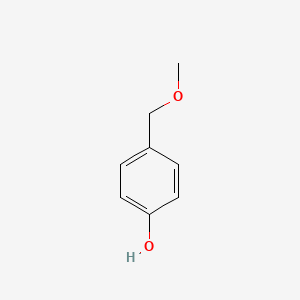
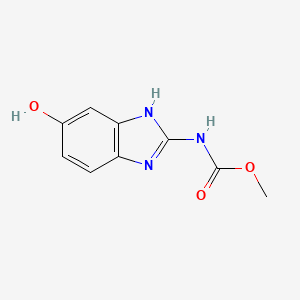
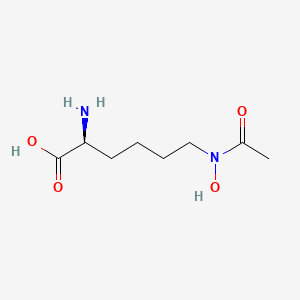

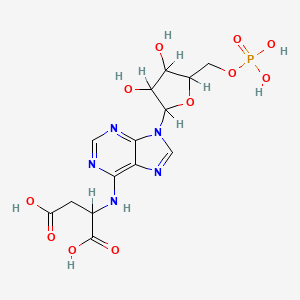
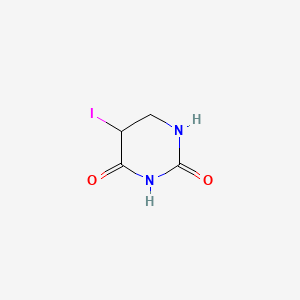
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
